molecular formula C19H20N4O2S B2611918 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1206997-43-4

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2611918
CAS No.: 1206997-43-4
M. Wt: 368.46
InChI Key: YLGUDAGRDWWVBD-UHFFFAOYSA-N
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Description

2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring multiple functional groups, including a benzoimidazole ring, a pyridine ring, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoimidazole core. One common approach is to react o-phenylenediamine with an aldehyde or ketone to form the benzoimidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyridine ring can be reduced to form a piperidine derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of piperidine derivatives.

  • Substitution: : Formation of amides or esters.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has shown potential as an antitumor agent in preliminary studies.

  • Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood, but it likely involves interactions with specific molecular targets and pathways. For example, the benzoimidazole ring may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzoimidazole derivatives, pyridine derivatives, and thioether-containing compounds. the presence of the tetrahydrofuran-2-ylmethyl group and the specific arrangement of these groups sets this compound apart.

List of Similar Compounds

  • Benzimidazole derivatives: : Various compounds containing the benzoimidazole ring.

  • Pyridine derivatives: : Compounds with pyridine rings in different positions.

  • Thioether-containing compounds: : Compounds with sulfur atoms bonded to two carbon atoms.

Properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-17(21-11-13-5-4-10-25-13)12-26-19-14(6-3-9-20-19)18-22-15-7-1-2-8-16(15)23-18/h1-3,6-9,13H,4-5,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUDAGRDWWVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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